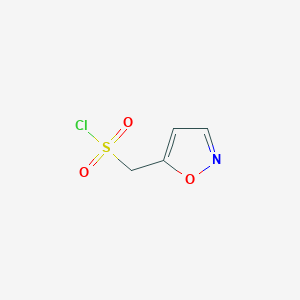
N-(4-nitrophenyl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-(4-nitrophenyl)-3-phenoxybenzamide” often involves catalytic hydrogenation . For instance, N-4-nitrophenyl nicotinamide can be selectively catalyzed using a stabilized Pd nanoparticle-organic-silica catalyst . The synthesis of other related compounds involves the use of 4-nitrophenol .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol has been extensively studied and is considered a benchmark reaction to assess the activity of nanostructured materials . This reaction is often used to test synthesized efficient catalytic nanostructured materials .Scientific Research Applications
Polymer Synthesis and Characterization
N-(4-nitrophenyl)-3-phenoxybenzamide is utilized in the synthesis of novel thermally stable polyimides. A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) demonstrated the preparation of a novel diamine with built-in sulfone, ether, and amide structure, leading to the creation of poly(sulfone ether amide imide)s. These polymers were characterized and evaluated for their properties, highlighting the application of this compound in advanced materials science (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
Corrosion Inhibition Studies
The compound has been investigated for its role in corrosion inhibition. Mishra et al. (2018) explored the effect of substituents on N-Phenyl-benzamide derivatives in the acidic corrosion of mild steel. Their study revealed that substituents like nitro groups impact the inhibition efficiency, providing insights into the protective capabilities of these compounds in industrial applications (Mishra et al., 2018).
Biosensor Development
In the field of biosensors, Karimi-Maleh et al. (2014) described the development of a high-sensitive biosensor using a N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrode. This biosensor was effective for the electrocatalytic determination of glutathione and piroxicam, demonstrating the potential of this compound derivatives in medical diagnostics and analytical chemistry (Karimi-Maleh et al., 2014).
Electrocatalysis and Electrochemical Studies
Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene and 4-nitrophenol, providing insights into the electrocatalytic properties of related compounds. Their research contributes to a better understanding of the electrochemical behaviors of nitroaromatics, which could have implications in environmental remediation and electrochemical sensors (Silvester et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(20-15-9-11-16(12-10-15)21(23)24)14-5-4-8-18(13-14)25-17-6-2-1-3-7-17/h1-13H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNNAVBTXFTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2927392.png)


![2-bromo-5-chloro-N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]pyridine-4-carboxamide](/img/structure/B2927396.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide](/img/structure/B2927400.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2927402.png)

![3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride](/img/structure/B2927404.png)


![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2927408.png)
![N-(1-benzylpiperidin-4-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2927411.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde](/img/structure/B2927413.png)
